Sclaral (sclareolide lactol)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sclaral can be synthesized from sclareol through an oxidation process . The oxidation of sclareol to sclaral involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, sclaral is produced through biotransformation using microbial strains . For example, the strain Filobasidium magnum JD1025 has been shown to effectively convert sclareol to sclaral with a high conversion rate . The process involves fermentation in a baffled flask with specific co-solvents and nitrogen sources to optimize yield .
Chemical Reactions Analysis
Types of Reactions
Sclaral undergoes various chemical reactions, including:
Reduction: Reduction of sclaral can yield compounds like 2α-hydroxysclareolide.
Substitution: Sclaral can participate in nucleophilic substitution reactions to form conjugates with other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride are used for reduction reactions.
Substitution: Titanium tetrachloride is often used as a catalyst in nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-oxosclareolide, 3β-hydroxysclareolide.
Reduction: 2α-hydroxysclareolide.
Substitution: Sclareolide-indole conjugates.
Scientific Research Applications
Sclaral has a wide range of applications in scientific research:
Mechanism of Action
Sclaral exerts its effects through various molecular targets and pathways:
Anticancer Activity: Induces apoptosis in cancer cells by inhibiting the expression of specific proteins involved in cell survival.
Anti-inflammatory Activity: Inhibits inflammatory cytokines and enhances antioxidant enzyme activity.
Antiviral Activity: Blocks viral fusion processes, thereby inhibiting the entry of viruses into host cells.
Comparison with Similar Compounds
Sclaral is often compared with other sesquiterpene lactones such as:
Ambroxide: Another fragrance compound derived from sclareol, known for its fixative properties.
3-oxosclareolide: An oxidized derivative of sclaral with similar biological activities.
2α-hydroxysclareolide: A reduced form of sclaral with distinct chemical properties.
Sclaral stands out due to its unique combination of aromatic properties and biological activities, making it a valuable compound in various fields .
Properties
CAS No. |
103476-92-2 |
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Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-2-ol |
InChI |
InChI=1S/C16H28O2/c1-14(2)7-5-8-15(3)11(14)6-9-16(4)12(15)10-13(17)18-16/h11-13,17H,5-10H2,1-4H3 |
InChI Key |
UZSSRRVZGDVPRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC(O3)O)C)C)C |
Origin of Product |
United States |
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